molecular formula C6H5N2NaO2 B2501481 Sodium 2-(pyrimidin-4-yl)acetate CAS No. 1820648-87-0

Sodium 2-(pyrimidin-4-yl)acetate

Cat. No.: B2501481
CAS No.: 1820648-87-0
M. Wt: 160.108
InChI Key: IWLBJZZNYIMLLW-UHFFFAOYSA-M
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Description

Sodium 2-(pyrimidin-4-yl)acetate is a chemical compound with the molecular formula C6H5N2NaO2. It is a sodium salt derivative of pyrimidine, an aromatic heterocyclic organic compound. Pyrimidines are known for their presence in nucleic acids, such as DNA and RNA, and have significant biological and pharmacological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(pyrimidin-4-yl)acetate typically involves the reaction of pyrimidine derivatives with sodium hydroxide. One common method includes the reaction of pyrimidine-4-carboxylic acid with sodium hydroxide in an aqueous medium, followed by neutralization with acetic acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(pyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 2-(pyrimidin-4-yl)acetate has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: It serves as a precursor in the study of nucleic acid analogs and their interactions with enzymes.

    Medicine: Research into its potential as an anti-inflammatory agent and its role in drug development is ongoing.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of sodium 2-(pyrimidin-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by mimicking the structure of natural pyrimidine substrates. This inhibition can affect various biochemical pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain biological and industrial applications compared to its non-sodium counterparts .

Properties

IUPAC Name

sodium;2-pyrimidin-4-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.Na/c9-6(10)3-5-1-2-7-4-8-5;/h1-2,4H,3H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLBJZZNYIMLLW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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